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Compound of Interest

Compound Name:
2H-Pyran-2-one, 4-hydroxy-6-(2-

oxoheptyl)-

CAS No.: 327175-05-3

Cat. No.: B8127924

Get Quote

Compound: 4-hydroxy-6-(2-oxoheptyl)-2H-pyran-2-one CAS: 327175-05-3 Molecular Formula:

C₁₂H₁₆O₄ Molecular Weight: 224.25 g/mol

Executive Summary & Biosynthetic Context
This compound is a tetraketide pyrone derivative, primarily identified as a "derailment" or shunt

product of Type III Polyketide Synthases (PKSs). It is structurally significant in the study of:

Mycobacterium tuberculosis: Produced by PKS18 (and related PKS11) when condensing

hexanoyl-CoA with malonyl-CoA, serving as a model for mycobacterial lipid metabolism.

Cannabinoid Biosynthesis: A byproduct of the Olivetol Synthase (OLS) reaction in Cannabis

sativa when the cyclase enzyme (OAC) is absent or inefficient.

Unlike the thermodynamic product (olivetolic acid), HTAL results from the premature cyclization

of the linear polyketide chain into a pyrone ring, leaving the hexanoyl starter unit modified as a

keto-heptyl side chain.
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Biosynthetic Pathway Visualization
The following diagram illustrates the divergence between the canonical cannabinoid pathway

and the formation of HTAL.
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Figure 1: Divergent biosynthetic pathways of Hexanoyl-CoA. HTAL forms via spontaneous

lactonization (C1-C5) in the absence of cyclase activity.

Spectroscopic Analysis Strategy
Characterizing HTAL requires distinguishing the pyrone core from the side chain ketone. The

molecule possesses two distinct carbonyl environments and a highly exchangeable enolic

hydroxyl group.

A. Nuclear Magnetic Resonance (NMR)
Solvent Selection:DMSO-d₆ is the mandatory solvent.

Reasoning: The 4-hydroxyl group on the pyrone ring is acidic and prone to exchange. In

CDCl₃, the signal is often broad or invisible, and the compound may aggregate. DMSO-d₆

stabilizes the enol form and provides sharp signals for the exchangeable proton.
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1. ^1H NMR Analysis (400/500 MHz, DMSO-d₆)
The spectrum is defined by two isolated spin systems: the pyrone ring protons and the side

chain alkyl group.

Position Shift (δ, ppm) Multiplicity Integration
Assignment
Logic

4-OH 11.0 - 11.5 br s 1H

Enolic OH.

Highly

deshielded due

to H-

bonding/acidity.

H-5 6.10 - 6.15 d (J~2Hz) or s 1H

Olefinic proton

on pyrone.

Deshielded by

adjacent oxygen.

H-3 5.40 - 5.50 d (J~2Hz) or s 1H

Olefinic proton

alpha to

carbonyl.

Characteristic of

4-OH-2-pyrones.

H-1' 3.60 - 3.70 s 2H

Methylene bridge

between pyrone

(C6) and ketone

(C2'). "Benzylic"-

like.

H-3' 2.45 - 2.55 t (J=7Hz) 2H

Methylene alpha

to side-chain

ketone.

H-4' 1.45 - 1.55 m 2H
Methylene beta

to ketone.

H-5', 6' 1.20 - 1.35 m 4H Bulk alkyl chain.

H-7' 0.85 - 0.90 t (J=7Hz) 3H Terminal methyl.
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Critical Diagnostic: The singlet at ~3.65 ppm (H-1') is the "fingerprint" of the HTAL structure. It

confirms the linkage between the pyrone ring and the 2-oxo side chain. If this were the

resorcinol isomer (Olivetol), this signal would be aromatic or absent.

2. ^13C NMR Analysis (100/125 MHz, DMSO-d₆)
The carbon spectrum must resolve three carbonyl-type carbons.

Position Shift (δ, ppm) Type Assignment

C-2' 204.0 - 206.0 C=O

Side chain ketone.

Most deshielded

signal.

C-4 169.0 - 171.0 C-OH
Enolic carbon (often

broad).

C-2 163.0 - 165.0 C=O Lactone carbonyl.

C-6 158.0 - 160.0 C-O
Pyrone ring carbon

attached to side chain.

C-5 98.0 - 100.0 CH Ring methine.

C-3 88.0 - 90.0 CH
Ring methine

(shielded by enol).

C-1' 44.0 - 46.0 CH₂ Linker methylene.

Alkyl 30.0, 22.0, 13.0 CH₂/CH₃ Pentyl chain carbons.

B. Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the

acidic 4-OH group. Positive mode (ESI+) is viable but may show adducts.

ESI(-):

[M-H]⁻: m/z 223.

Mechanism: Deprotonation of the 4-OH group.
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ESI(+):

[M+H]⁺: m/z 225.

[M+Na]⁺: m/z 247.

Fragmentation (MS/MS of m/z 225):

m/z 207: Loss of H₂O (common in hydroxy pyrones).

m/z 181: Loss of C₃H₈ (Propyl radical? Less common).

m/z 154: Loss of pentyl chain fragments (McLafferty rearrangement equivalent).

m/z 127: Characteristic pyrone core fragment (C₆H₇O₃⁺).

C. Infrared Spectroscopy (IR)
The IR spectrum provides rapid confirmation of the functional groups.

3100 - 3400 cm⁻¹: Broad -OH stretch (H-bonded).

1700 - 1720 cm⁻¹: Ketone C=O stretch (Side chain).

1650 - 1680 cm⁻¹: Lactone C=O stretch (Conjugated).

1550 - 1600 cm⁻¹: C=C ring skeletal vibrations.

Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Obtain high-resolution ^1H and ^13C spectra without aggregation artifacts.

Mass: Weigh 5–10 mg of HTAL solid.

Solvent: Add 600 µL of DMSO-d₆ (99.9% D).

Note: Do not use CDCl₃ or Methanol-d₄ if observing the 4-OH signal is critical; methanol

will exchange with the proton, eliminating the signal.
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Tube: Transfer to a clean, dry 5mm NMR tube.

Acquisition:

Run ^1H NMR with 16 scans, d1 (relaxation delay) = 1.0 s.

Run ^13C NMR with 1024 scans minimum (quaternary carbons are slow to relax).

Optional: HMBC (Heteronuclear Multiple Bond Correlation) is recommended to verify the

connection between H-1' (3.65 ppm) and C-2' (205 ppm) / C-6 (159 ppm).

Protocol 2: HPLC-UV-MS Identification
Objective: Separate HTAL from biosynthetic mixtures (e.g., Olivetolic Acid).

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection:

UV: 280 nm (General aromatic) and 300 nm (Pyrone specific max).

MS: ESI Negative Mode, Scan range 100–500 m/z.

Retention Time: HTAL is generally less hydrophobic than Olivetolic Acid (due to the lack of

the aromatized resorcinol ring and the presence of the polar ketone/lactone motif). Expect

elution slightly earlier than the corresponding resorcinol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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